Spectroscopic data for 4,5-Dimethyl-1H-benzimidazole (NMR, IR, Mass Spec)
Spectroscopic data for 4,5-Dimethyl-1H-benzimidazole (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-1H-benzimidazole
This guide provides a comprehensive framework for the spectroscopic analysis of 4,5-Dimethyl-1H-benzimidazole (CAS: 69557-55-7), a significant heterocyclic compound in medicinal chemistry and materials science. As a structural isomer of 5,6-dimethylbenzimidazole, the core component of vitamin B12, its unambiguous identification is critical.[1] While extensive, curated spectral libraries for this specific isomer are not as prevalent as for its 5,6-counterpart, this document outlines the expected spectral characteristics and provides robust, field-proven protocols for data acquisition and interpretation. We will leverage established principles of spectroscopy and data from analogous structures to build a predictive and practical guide for researchers.
Molecular Structure and Spectroscopic Implications
The structure of 4,5-Dimethyl-1H-benzimidazole dictates its spectroscopic signature. The asymmetry of the substitution pattern on the benzene ring means that, unlike the more common 5,6-isomer, each aromatic carbon and proton is chemically unique. This lack of symmetry is a key differentiating feature, particularly in NMR spectroscopy. The molecule undergoes prototropic tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring (N1 or N3). In solution, this exchange is often rapid on the NMR timescale, leading to an averaged signal for the symmetric aromatic positions in the 5,6 isomer, but will result in distinct signals for the 4,5-isomer.
Caption: Numbering scheme for 4,5-Dimethyl-1H-benzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise isomeric structure of substituted benzimidazoles. The key is to identify the number of unique signals, their chemical shifts, and their coupling patterns.
Experimental Protocol: NMR Data Acquisition
This protocol is a self-validating system designed for accurate structural determination.
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Sample Preparation:
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Accurately weigh 5-10 mg of the dried 4,5-Dimethyl-1H-benzimidazole sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles as it effectively dissolves the compound and slows down the N-H proton exchange, allowing for its observation.[2][3][4]
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Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5][6]
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Shim the instrument to achieve optimal magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.
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Caption: Standard workflow for NMR analysis.
Anticipated ¹H NMR Spectral Data
Based on analysis of the parent compound and related isomers, the following ¹H NMR spectrum is anticipated in DMSO-d₆.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~12.2 | Broad Singlet | 1H |
| H2 | ~8.1 | Singlet | 1H |
| H7 | ~7.4 | Doublet | 1H |
| H6 | ~7.0 | Doublet | 1H |
| C4-CH₃ | ~2.4 | Singlet | 3H |
| C5-CH₃ | ~2.4 | Singlet | 3H |
Interpretation:
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Aromatic Protons: Two distinct signals (H6 and H7) are expected for the protons on the benzene ring, appearing as doublets due to coupling with each other. This is a direct consequence of the asymmetric 4,5-substitution.
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Imidazole Proton (H2): A singlet downfield around 8.1 ppm is characteristic of the C2-proton of the benzimidazole core.[3]
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Methyl Protons: The two methyl groups (C4-CH₃ and C5-CH₃) are in different chemical environments and may appear as two distinct singlets or a single, potentially broadened singlet near 2.4 ppm.
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N-H Proton: A broad singlet far downfield (~12.2 ppm) is typical for the imidazole N-H proton in DMSO-d₆. Its broadness is due to chemical exchange.
Anticipated ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, confirming the molecule's asymmetry.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~142 |
| C7a | ~140 |
| C3a | ~135 |
| C5 | ~132 |
| C4 | ~131 |
| C6 | ~122 |
| C7 | ~115 |
| C5-CH₃ | ~21 |
| C4-CH₃ | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups present in the molecule.
Experimental Protocol: FT-IR Data Acquisition
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.
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Press the mixture into a transparent pellet using a hydraulic press.
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Data Acquisition:
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Obtain a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
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Anticipated IR Absorption Bands
The spectrum of 4,5-Dimethyl-1H-benzimidazole is expected to show the following characteristic absorption bands.[3][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3150 - 3000 | N-H Stretch (imidazole) | Broad, Med |
| 3050 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |
| ~1620 | C=N Stretch (imidazole ring) | Medium |
| 1600 - 1450 | C=C Aromatic Ring Stretches | Strong |
| ~1450 | CH₃ Asymmetric Bend | Medium |
| ~820 | C-H Out-of-plane Bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol: Electron Ionization (EI) MS
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
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Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: Detect the ions to generate the mass spectrum.
Anticipated Mass Spectrum and Fragmentation
The molecular formula C₉H₁₀N₂ gives a molecular weight of 146.19 g/mol .[1] The EI mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 146.
Primary Fragmentation Pathway: The fragmentation of benzimidazoles is well-characterized. A primary pathway involves the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN).[8]
Caption: Proposed EI-MS fragmentation of 4,5-Dimethyl-1H-benzimidazole.
Expected Fragments:
| m/z | Proposed Fragment Identity | Notes |
| 146 | [M]⁺ | Molecular Ion |
| 145 | [M-H]⁺ | Loss of a hydrogen atom, often from N-H or CH₃ |
| 131 | [M-CH₃]⁺ | Loss of a methyl radical |
| 118 | [M-H-HCN]⁺ | Characteristic loss of HCN from [M-H]⁺ |
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